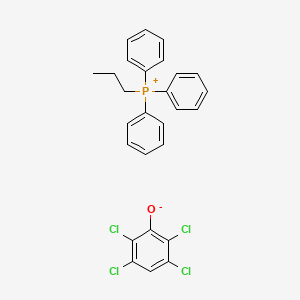

2,3,5,6-tetrachlorophenolate;triphenyl(propyl)phosphanium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3,5,6-tetrachlorophenolate;triphenyl(propyl)phosphanium is a compound formed by the combination of 2,3,5,6-tetrachlorophenolate and triphenyl(propyl)phosphanium

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetrachlorophenolate;triphenyl(propyl)phosphanium typically involves the reaction of 2,3,5,6-tetrachlorophenol with triphenyl(propyl)phosphonium chloride. The reaction is carried out in an organic solvent, such as dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-tetrachlorophenolate;triphenyl(propyl)phosphanium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can convert the compound into less chlorinated phenols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of tetrachloroquinones.

Reduction: Formation of less chlorinated phenols.

Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

2,3,5,6-tetrachlorophenolate;triphenyl(propyl)phosphanium has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetrachlorophenolate;triphenyl(propyl)phosphanium involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

2,3,5,6-tetrachlorophenol: A chlorinated derivative of phenol with similar chemical properties.

Triphenylphosphonium derivatives: Compounds with triphenylphosphonium moiety, used in various chemical and biological applications.

Uniqueness

2,3,5,6-tetrachlorophenolate;triphenyl(propyl)phosphanium is unique due to its combination of tetrachlorophenolate and triphenyl(propyl)phosphanium, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

Chemical Structure and Properties

The molecular formula for 2,3,5,6-tetrachlorophenolate;triphenyl(propyl)phosphanium is C27H23Cl4OP, with a molecular weight of approximately 536.26 g/mol. The structure consists of a tetrachlorophenolate moiety attached to a triphenyl(propyl)phosphanium group, which influences its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C27H23Cl4OP |

| Molecular Weight | 536.26 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

| Density | Not specified |

The biological activity of this compound primarily arises from its ability to interact with cellular components. It is hypothesized that the compound may exert its effects through:

- Inhibition of Enzymatic Activity : The presence of the tetrachlorophenolate moiety suggests potential interactions with enzymes involved in detoxification processes.

- Modification of Membrane Properties : The phosphonium group may alter membrane fluidity and permeability, affecting cellular transport mechanisms.

Case Studies

- Antimicrobial Activity : A study investigating the antimicrobial properties of various phosphonium compounds found that derivatives similar to this compound exhibited significant inhibitory effects against gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell membranes.

- Cytotoxicity Assessment : Research conducted on the cytotoxic effects of chlorinated phenolic compounds indicated that 2,3,5,6-tetrachlorophenolate derivatives can induce apoptosis in cancer cell lines. The study highlighted the compound's potential as an anticancer agent by triggering oxidative stress pathways.

- Neurotoxicity Studies : Investigations into the neurotoxic effects of chlorinated compounds showed that triphenyl phosphonium derivatives could affect neuronal viability. This raises concerns regarding their environmental impact and potential risks associated with exposure.

Table 2: Summary of Biological Studies

Safety and Environmental Impact

Given the structural characteristics and biological activities of this compound, it is essential to consider its safety profile. Chlorinated phenolic compounds are known for their persistence in the environment and potential bioaccumulation. Therefore, thorough risk assessments are necessary to evaluate their ecological impact.

Properties

CAS No. |

94231-17-1 |

|---|---|

Molecular Formula |

C27H23Cl4OP |

Molecular Weight |

536.2 g/mol |

IUPAC Name |

2,3,5,6-tetrachlorophenolate;triphenyl(propyl)phosphanium |

InChI |

InChI=1S/C21H22P.C6H2Cl4O/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;7-2-1-3(8)5(10)6(11)4(2)9/h3-17H,2,18H2,1H3;1,11H/q+1;/p-1 |

InChI Key |

XWXCGRFLWMKXNX-UHFFFAOYSA-M |

Canonical SMILES |

CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=C(C(=C(C(=C1Cl)Cl)[O-])Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.